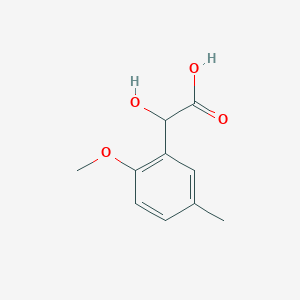
ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the amino and ester functional groups in the molecule makes it a valuable intermediate in the synthesis of various bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . . The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce alcohol derivatives .
科学的研究の応用
Ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions . The amino and ester groups also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Some compounds similar to ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate include:
1-methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of various pyrazole derivatives.
3-amino-1-methyl-1H-pyrazole: An intermediate used in organic synthesis and pharmaceuticals.
1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid: Used in the synthesis of cephalosporin antibiotics.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds .
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
ethyl 2-amino-3-(1-methylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)4-7-5-11-12(2)6-7/h5-6,8H,3-4,10H2,1-2H3 |
InChIキー |
QXDJNTKCCVKCHA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CN(N=C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


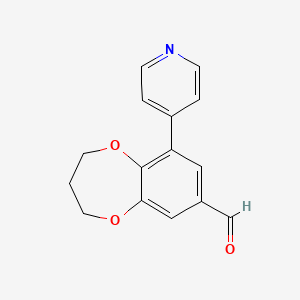
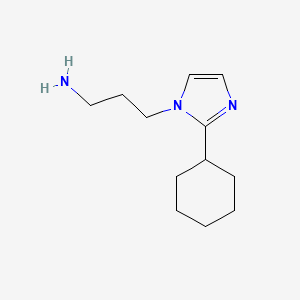

![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
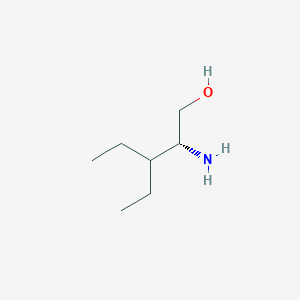
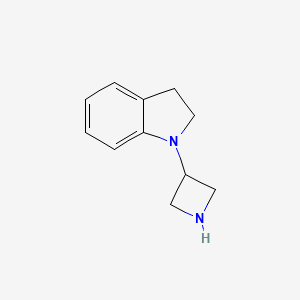
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)

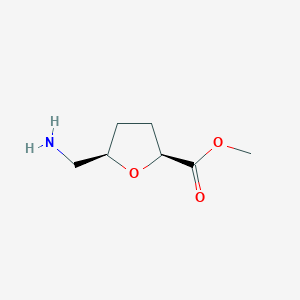

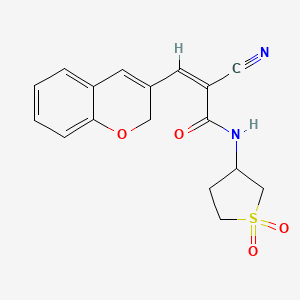
![(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)
